molecular formula C8H6ClNO3 B1450283 Methyl 2-chloro-5-formylpyridine-3-carboxylate CAS No. 176433-61-7

Methyl 2-chloro-5-formylpyridine-3-carboxylate

Cat. No. B1450283
M. Wt: 199.59 g/mol
InChI Key: UUQKEBOQYONEGT-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-formylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 176433-61-7 . It has a molecular weight of 199.59 . The compound is usually in powder form .


Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-5-formylpyridine-3-carboxylate” is C8H6ClNO3 . The InChI key, which is a unique identifier for chemical substances, is also provided for this compound .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-formylpyridine-3-carboxylate” is a powder at room temperature . It has a molecular weight of 199.59 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Complex Molecules

This compound has been employed as a crucial intermediate in the synthesis of pyrazolo[3,4-b]pyridines, showcasing its role in generating compounds with potential biological activity. Lynch et al. (1988) detailed its use in synthesizing pyrazolo[3,4-b]pyridines, indicating its value in the construction of complex heterocyclic systems Lynch, B., Khan, M., Teo, Huk Chia, & Pedrotti, F. (1988). Canadian Journal of Chemistry. Additionally, Bacher et al. (2013) utilized similar compounds for the development of copper(II) complexes with significant antiproliferative activity, highlighting its contribution to cancer research Bacher, F., Enyedy, É. A., Nagy, N., Rockenbauer, A., Bognár, G., Trondl, R., Novak, M., Klapproth, E., Kiss, T., & Arion, V. (2013). Inorganic chemistry.

Nucleic Acid Modifications

In the realm of nucleic acids, Jiang et al. (2017) developed a method to detect DNA and RNA formylation, a modification with implications for understanding gene expression and regulation. This research underscores the compound's utility in enhancing the analytical techniques for studying low-abundance nucleic acid modifications Jiang, Han-Peng, Liu, Ting, Guo, Ning, Yu, Lei, Yuan, Bifeng, & Feng, Yuqi (2017). Analytica chimica acta.

Antiproliferative Studies

Further exploring its pharmaceutical potential, Bacher et al. (2013) also demonstrated the synthesis of proline-thiosemicarbazone bioconjugates with copper(II), revealing their antiproliferative effects on ovarian carcinoma cells and inhibition of Topoisomerase IIα Bacher, F., Enyedy, É. A., Nagy, N., Rockenbauer, A., Bognár, G., Trondl, R., Novak, M., Klapproth, E., Kiss, T., & Arion, V. (2013). Inorganic chemistry. This research not only provides insight into the compound's relevance in cancer therapy but also highlights its potential in drug design and development.

Chemical Synthesis and Characterization

The versatility of Methyl 2-chloro-5-formylpyridine-3-carboxylate is further exemplified in its use for chemical synthesis and characterization studies. Gangadasu et al. (2002) focused on the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, revealing its broad application in synthesizing biologically active molecules and pesticides Gangadasu, B., Raju, B. China, & Rao, V. Jayathirtha (2002). Heterocyclic Communications.

properties

IUPAC Name

methyl 2-chloro-5-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-2-5(4-11)3-10-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQKEBOQYONEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-formylpyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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